Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23F3N2O4 and a molecular weight of 352.35 g/mol . This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a trifluoroacetyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions
Scientific Research Applications
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The piperidine and azetidine rings provide structural rigidity, allowing the compound to fit into specific binding sites and exert its effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate include:
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring, which affects its chemical properties and biological activities.
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)morpholine-1-carboxylate: This compound contains a morpholine ring, which can influence its solubility and reactivity.
Tert-butyl 2-(3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring, which can alter its binding affinity and selectivity for specific molecular targets
Properties
IUPAC Name |
tert-butyl 2-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O4/c1-13(2,3)24-12(22)20-7-5-4-6-10(20)14(23)8-19(9-14)11(21)15(16,17)18/h10,23H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVLQQDVSMELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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